(6-Bromo-4-cyclopropoxypyridin-2-YL)methanamine
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Overview
Description
(6-Bromo-4-cyclopropoxypyridin-2-YL)methanamine is a chemical compound with the molecular formula C9H11BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 6th position and a cyclopropoxy group at the 4th position makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-cyclopropoxypyridin-2-YL)methanamine typically involves the following steps:
Cyclopropoxylation: The addition of a cyclopropoxy group at the 4th position.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the above reactions are optimized for efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-4-cyclopropoxypyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
(6-Bromo-4-cyclopropoxypyridin-2-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-Bromo-4-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(6-Bromopyridin-2-yl)methanamine: Similar structure but lacks the cyclopropoxy group.
(6-Methoxypyridin-2-yl)methanamine: Contains a methoxy group instead of a cyclopropoxy group.
(6-Bromo-2-methoxypyridin-4-yl)methanamine: Similar but with a methoxy group at the 2nd position.
Uniqueness
The presence of both the bromine atom and the cyclopropoxy group in (6-Bromo-4-cyclopropoxypyridin-2-YL)methanamine makes it unique compared to its analogs
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
(6-bromo-4-cyclopropyloxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11BrN2O/c10-9-4-8(13-7-1-2-7)3-6(5-11)12-9/h3-4,7H,1-2,5,11H2 |
InChI Key |
HYMFLKHMASUMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC(=C2)Br)CN |
Origin of Product |
United States |
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